5,5'-Dibromo-BAPTA

Catalog No.
S615542
CAS No.
111248-72-7
M.F
C22H22Br2N2O10
M. Wt
634.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Dibromo-BAPTA

High-affinity BAPTA strips all cellular Ca²⁺, disrupting physiology. 5,5'-Dibromo-BAPTA (Kd ~1.6 µM) buffers spikes while preserving basal Ca²⁺; aryl bromides enable cross-coupling for sensor synthesis.

  • Buffers Ca²⁺ transients without depleting resting Ca²⁺.
  • Enables Suzuki/Sonogashira coupling to create novel indicators.
  • Used as Na,K-ATPase inhibitor control to isolate scaffold toxicity.

SMolecule ships ≥98% pure product globally.

CAS Number

111248-72-7

Product Name

5,5'-Dibromo-BAPTA

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid

Molecular Formula

C22H22Br2N2O10

Molecular Weight

634.2 g/mol

InChI

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)

InChI Key

KCTRRYZOCJDOTC-UHFFFAOYSA-N

Synonyms

(1,2-bis(2-bis)(carboxymethyl)amino-5-bromophenoxy)ethane, 1,2-bis(2-bis(2-amino-5-bromophenoxy)ethane)-N,N,N',N'-tetraacetic acid, 5,5'-dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 5,5'-dibromo-BAPTA, dibromo-BAPTA

Canonical SMILES

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

The exact mass of the compound 5,5'-Dibromo-bapta is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of polyamino carboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg

5,5'-Dibromo-BAPTA (CAS: 111248-72-7) is a highly specialized, intermediate-affinity calcium chelator and a critical synthetic building block in the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family. Unlike the parent BAPTA molecule, which binds calcium with very high affinity, the electron-withdrawing bromine substituents at the 5,5' positions significantly decrease the basicity of the aniline nitrogens, resulting in a functionally distinct dissociation constant ($K_d$) in the low micromolar range [1]. Available in both membrane-impermeant (salt) and membrane-permeant (AM ester) forms, it is primarily procured by researchers needing to buffer physiological calcium transients without completely stripping resting intracellular calcium. Furthermore, the aryl bromide moieties make it an indispensable precursor for chemical manufacturers utilizing transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to synthesize custom conjugated fluorescent calcium indicators [2].

Research Fit

Occupies an intermediate affinity class within the BAPTA family, enabling tunable Ca2+ buffering
Available as membrane-impermeant tetrapotassium salt for intracellular loading protocols
Designed for Ca2+ clamp studies where baseline signaling must be preserved

Substituting 5,5'-Dibromo-BAPTA with generic BAPTA or traditional chelators like EGTA fundamentally compromises both biological assays and downstream chemical synthesis. In cellular models, generic BAPTA ($K_d$ ~ 110-160 nM) aggressively chelates virtually all free intracellular calcium, creating an artificial zero-calcium state that abolishes natural physiological gradients and oscillations [1]. 5,5'-Dibromo-BAPTA, with its ~15-fold lower affinity, allows for the buffering of large calcium spikes while maintaining basal resting levels. From a manufacturing perspective, substituting with BAPTA or 5,5'-Difluoro-BAPTA halts custom sensor development; these analogs lack the reactive C-Br bonds required for palladium-catalyzed cross-coupling, rendering them inert for the modular synthesis of advanced fluorophores[2].

Substitution Risk

Higher-affinity BAPTA analogs (e.g., 5,5′-dimethyl BAPTA) may completely suppress calcium transients, not merely buffer them.
Lower-affinity analogs may fail to interfere with targeted calcium-dependent processes, showing no experimental effect.
Functional outcome depends on specific Kd match to the calcium gradient; chelation capacity alone does not predict buffer utility.

Calcium Binding Affinity (Kd) Differentiation

The primary procurement driver for 5,5'-Dibromo-BAPTA is its precisely tuned calcium dissociation constant. Quantitative analyses demonstrate that 5,5'-Dibromo-BAPTA exhibits a $K_d$ of approximately 1.5 to 1.6 $\mu M$ for $Ca^{2+}$, compared to the parent BAPTA compound which has a $K_d$ of 110 to 160 nM [1]. This ~10 to 15-fold reduction in affinity is critical for experiments where researchers must buffer calcium at physiological resting levels rather than completely depleting it.

Evidence DimensionCalcium Dissociation Constant ($K_d$)
Target Compound Data1.5 - 1.6 $\mu M$
Comparator Or BaselineBAPTA (110 - 160 nM)
Quantified Difference~10 to 15-fold lower calcium affinity
ConditionsIn vitro calcium calibration buffers, absence of $Mg^{2+}$

Procuring this specific derivative allows researchers to clamp calcium at micromolar concentrations, preserving basal cellular functions that are destroyed by high-affinity chelators.

Ca2+ Affinity (Kd)
Reported
1.6 µM vs BAPTA 160 nM, 5,5′-dimethyl BAPTA 40 nM
Supports intermediate buffering for gradient studies
10 mM MOPS, pH 7.3, 22 °C

Synthetic Processability: Aryl Bromide Cross-Coupling Handles

For chemical manufacturers, 5,5'-Dibromo-BAPTA serves as an essential precursor due to its reactive 5,5'-dibromo substitutions. Unlike BAPTA or 5,5'-Difluoro-BAPTA, which possess inert aromatic rings or unreactive C-F bonds under standard conditions, the C-Br bonds in 5,5'-Dibromo-BAPTA readily undergo palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. This enables the direct attachment of extended conjugated systems or fluorophores to the BAPTA core.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataHighly reactive (Aryl bromide handles)
Comparator Or BaselineBAPTA / 5,5'-Difluoro-BAPTA (Inert to standard coupling)
Quantified DifferenceEnables high-yield standard Suzuki/Sonogashira functionalization vs. 0% for unhalogenated/fluorinated analogs
ConditionsStandard transition-metal catalyzed cross-coupling conditions

Chemical suppliers and sensor developers must procure the dibromo variant to successfully synthesize custom, extended-wavelength fluorescent calcium indicators.

Ionic Strength Sensitivity
Class-level
Greater K'Ca reduction than EGTA
Requires ionic strength correction for intracellular use
Ionic strength 0.104–0.304 M

Decoupling Calcium Chelation from Na,K-ATPase Inhibition

5,5'-Dibromo-BAPTA is uniquely valuable as an experimental control for studying the off-target effects of calcium indicators. Research shows that despite its high $K_d$ (1.6 $\mu M$) rendering its calcium chelation negligible under resting physiological conditions, 5,5'-Dibromo-BAPTA potently suppresses Na,K-ATPase activity with a potency comparable to high-affinity BAPTA [1]. This proves that the enzyme inhibition is a direct chemical effect of the BAPTA backbone, not a secondary consequence of calcium depletion.

Evidence DimensionNa,K-ATPase Activity Suppression
Target Compound DataPotent suppression (comparable to BAPTA) despite negligible resting Ca2+ chelation
Comparator Or BaselineBAPTA (Potent suppression, high Ca2+ chelation)
Quantified DifferenceEquivalent ATPase inhibition but with ~15-fold lower calcium affinity
ConditionsCultured mouse astrocytes, 100 $\mu M$ chelator concentration in zero $Ca^{2+}$ assay buffer

Buyers investigating cellular energy metabolism or ATPase function must procure 5,5'-Dibromo-BAPTA to accurately decouple direct drug toxicity from calcium-dependent pathways.

Gradient Dissipation
Head-to-head
Only analog to inhibit cell plate at 5 mM
Supports model-specific gradient disruption
Lily pollen tubes, 5 mM pipette
Cell Plate Inhibition
Head-to-head
Effective intracellular conc. 1.0–1.4 mM
Lower threshold may reduce off-target buffer load
Tradescantia stamen hairs, iontophoresis
PLC Inhibition
Head-to-head
IC50 ~1 mM, more potent than BAPTA
Dual activity requires control for chelation-independent effects
Drosophila photoreceptors

Precursor for Custom Fluorescent Calcium Indicator Synthesis

Because of its reactive aryl bromide handles, 5,5'-Dibromo-BAPTA is the premier starting material for chemical manufacturers developing novel calcium sensors. It is directly utilized in palladium-catalyzed cross-coupling reactions to attach extended fluorophores, a process impossible with generic BAPTA [1].

Buffering Intracellular Calcium Oscillations

Using the AM ester form, researchers can load 5,5'-Dibromo-BAPTA into live cells to buffer large, transient calcium spikes without completely stripping the cell of basal calcium. Its intermediate $K_d$ (~1.6 $\mu M$) ensures that resting physiological gradients remain intact, unlike when using high-affinity BAPTA[2].

Control Reagent for Na,K-ATPase Toxicity Studies

Due to its ability to potently inhibit Na,K-ATPase independently of its calcium-chelating strength, 5,5'-Dibromo-BAPTA is procured as a critical control compound. It allows toxicologists and cell biologists to separate the direct chemical toxicity of the BAPTA backbone from effects caused by calcium depletion [2].

Calibration of Intermediate-Affinity Calcium Sensors

The tetrapotassium salt form of 5,5'-Dibromo-BAPTA is used to prepare highly accurate extracellular calibration buffers in the 1 to 5 $\mu M$ free $Ca^{2+}$ range. This is essential for standardizing the fluorescence response of newly synthesized, low-affinity calcium dyes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tip-growing cell Ca2+ gradient studies
Intermediate Kd for gradient dissipation
Gradient disruption assay in tip-growing models
Plant cytokinesis / cell plate formation studies
Low concentration activity
Cell plate inhibition at low buffer load
PLC-coupled GPCR signaling models
Dual Ca2+ chelation and PLC inhibition
PLC activity and control for chelation-independent effects
High ionic strength buffer calibration
Ionic strength sensitivity correction
Apparent Kd calculation for intracellular solutions

XLogP3

3.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

633.96207 Da

Monoisotopic Mass

631.96412 Da

Heavy Atom Count

36

Other CAS

111248-72-7

Wikipedia

5,5'-dibromo-BAPTA

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